molecular formula C12H13NO3 B13980885 5-propoxy-1H-indole-2-carboxylic acid

5-propoxy-1H-indole-2-carboxylic acid

Cat. No.: B13980885
M. Wt: 219.24 g/mol
InChI Key: JKYLJMBPOCFOIJ-UHFFFAOYSA-N
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Description

5-Propoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of the propoxy group at the 5-position and the carboxylic acid group at the 2-position of the indole ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a propoxy-substituted phenylhydrazine and an appropriate aldehyde or ketone.

Another method involves the direct functionalization of an indole precursor. For example, 5-hydroxyindole-2-carboxylic acid can be alkylated with propyl bromide in the presence of a base to introduce the propoxy group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Propoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms like alcohols or aldehydes.

    Substitution: Substituted indole derivatives with various functional groups at the 3-position.

Scientific Research Applications

5-Propoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-propoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of a propoxy group.

    5-Hydroxy-1H-indole-2-carboxylic acid: Contains a hydroxy group at the 5-position.

    5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluoro group at the 5-position.

Uniqueness

5-Propoxy-1H-indole-2-carboxylic acid is unique due to the presence of the propoxy group, which can influence its lipophilicity, solubility, and overall reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-propoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-5-16-9-3-4-10-8(6-9)7-11(13-10)12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)

InChI Key

JKYLJMBPOCFOIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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